

In-Depth Technical Guide to 3-Bromo-2-butanone (CAS 814-75-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-butanone

Cat. No.: B1330396

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of **3-bromo-2-butanone**, a versatile reagent in organic synthesis. The information is curated for professionals in research and development, with a focus on its physicochemical properties, spectral data, synthesis, and key chemical reactions.

Chemical Identity and Physicochemical Properties

3-Bromo-2-butanone, also known as 3-bromobutan-2-one, is an α -haloketone widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.^{[1][2]} Its utility stems from the two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution.^[2]

Table 1: Physicochemical Properties of **3-Bromo-2-butanone**

Property	Value	Reference(s)
CAS Number	814-75-5	[3]
Molecular Formula	C ₄ H ₇ BrO	[3]
Molecular Weight	151.00 g/mol	[3]
Appearance	Clear, light yellow to brown liquid	[1]
Boiling Point	36 °C at 11 mmHg	[3]
Density	1.416 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.458 - 1.460	
Flash Point	51 °C (123.8 °F)	[3]
Solubility	Miscible with dichloromethane. Soluble in water to some extent.	[1][4]
InChI Key	BNBOUFHCTIFWHN-UHFFFAOYSA-N	[5][6][7]
Canonical SMILES	CC(C(=O)C)Br	[5][6]

Spectral Characterization

The structural identity of **3-bromo-2-butanone** is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **3-bromo-2-butanone** are consistent with its structure, showing three distinct proton environments and four unique carbon environments.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.4 - 4.6	Quartet (q)	1H	CH-Br
~ 2.4	Singlet (s)	3H	CH ₃ -C=O
~ 1.8	Doublet (d)	3H	CH ₃ -CH

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 200 - 205	C=O (C2)
~ 45 - 50	C-Br (C3)
~ 28 - 32	CH ₃ -C=O (C1)
~ 18 - 22	CH ₃ -CH (C4)

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to its functional groups. The data below is for a liquid film sample.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2980 - 2920	Medium	C-H Stretch (Aliphatic)
~ 1715 - 1725	Strong, Sharp	C=O Stretch (Ketone)
~ 1450 - 1360	Medium	C-H Bend (Aliphatic)
~ 650 - 550	Medium-Strong	C-Br Stretch

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) reveals a characteristic fragmentation pattern and a distinctive isotopic signature due to the presence of bromine.

Table 5: Key Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity	Assignment
152	Moderate	$[M+2]^+$ (presence of ^{81}Br isotope)
150	Moderate	$[M]^+$ (presence of ^{79}Br isotope)
72	Moderate	$[M-\text{Br}]^+$
43	100% (Base Peak)	$[\text{CH}_3\text{CO}]^+$

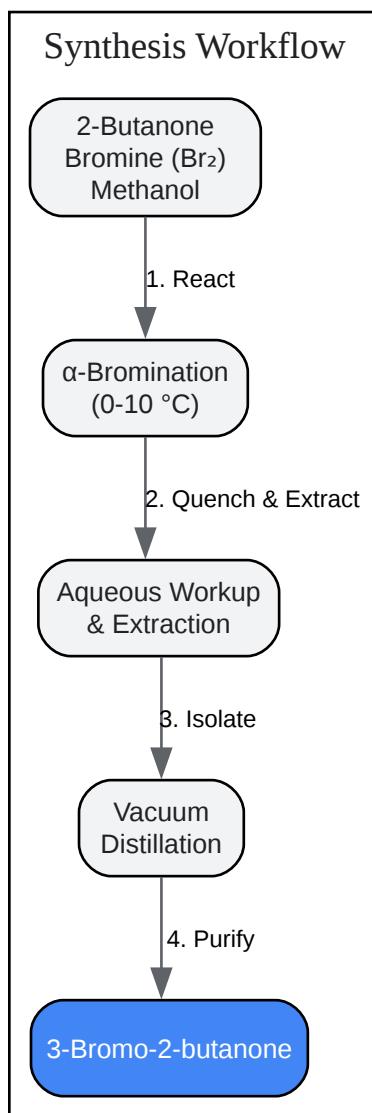
The molecular ion region shows two peaks of nearly equal intensity at m/z 150 and 152, which is the characteristic isotopic pattern for a molecule containing one bromine atom.[3]

Synthesis Protocols

3-Bromo-2-butanone can be synthesized via several routes. A common laboratory method involves the direct α -bromination of 2-butanone. An alternative scalable method is outlined in patent CN103449992A, which proceeds through a multi-step sequence starting from methyl 3-oxopentanoate.

Experimental Protocol: Synthesis via Bromination of 2-Butanone (Illustrative)

This protocol is based on general methods for α -bromination of ketones.


Materials:

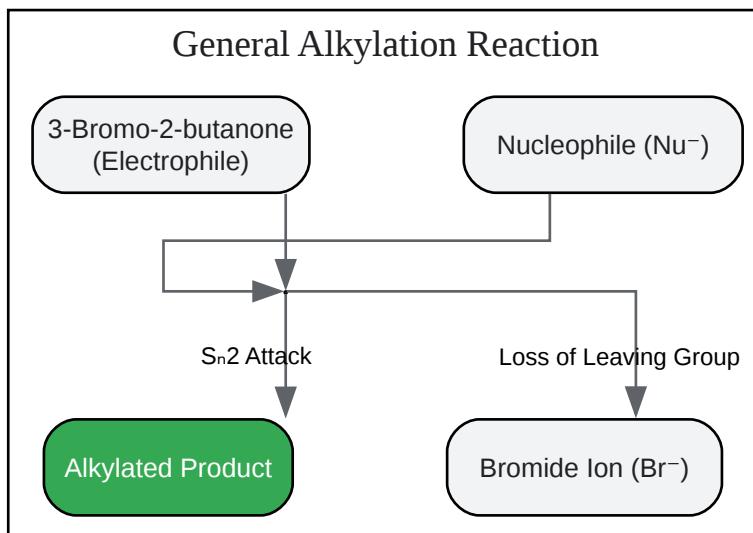
- 2-Butanone
- Bromine (Br_2)
- Methanol (anhydrous)

- Diethyl ether
- 10% Aqueous Potassium Carbonate Solution
- Water
- Anhydrous Calcium Chloride

Procedure:

- Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a pressure-equalizing dropping funnel, charge 2-butanone (1.0 mole) and anhydrous methanol (600 mL).
- Bromination: Cool the stirred solution in an ice-salt bath to 0–5 °C. Add bromine (1.0 mole) in a rapid, steady stream from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
- Reaction Monitoring: Maintain the reaction temperature at 10 °C. The red color of the bromine should fade over approximately 45-60 minutes.
- Hydrolysis: Add 300 mL of water to the flask and stir the mixture at room temperature overnight to hydrolyze any intermediates.
- Workup: Add an additional 900 mL of water to the mixture. Transfer the mixture to a separatory funnel and extract with diethyl ether (4 x 500 mL).
- Washing: Combine the organic layers and wash with 10% aqueous potassium carbonate (200 mL), followed by water (2 x 200 mL).
- Drying and Concentration: Dry the ether solution over anhydrous calcium chloride for 1 hour. Remove the solvent using a rotary evaporator at room temperature to yield the crude product.
- Purification: Purify the crude **3-bromo-2-butanone** by vacuum distillation.

[Click to download full resolution via product page](#)

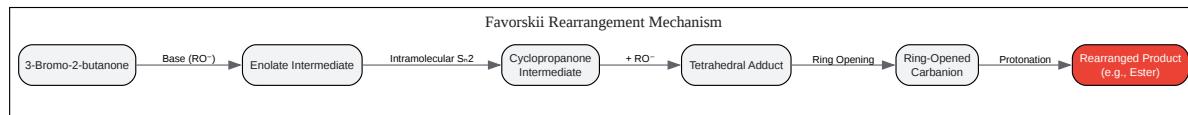

Caption: Workflow for the synthesis of **3-Bromo-2-butanone**.

Chemical Reactivity and Applications

3-Bromo-2-butanone is a valuable building block due to its dual reactivity. It serves primarily as an alkylating agent, where various nucleophiles displace the bromide.

Nucleophilic Substitution

The compound readily undergoes S_N2 reactions with a wide range of nucleophiles (e.g., amines, thiols, carboxylates, and enolates) to introduce the 2-oxobutan-3-yl moiety into a target molecule. This is a cornerstone of its application in building more complex molecular frameworks.



[Click to download full resolution via product page](#)

Caption: General mechanism for nucleophilic substitution.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α -haloketones like **3-bromo-2-butanone** can undergo the Favorskii rearrangement. This reaction proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack by the base, followed by ring-opening to yield a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used). This reaction is a powerful method for carbon skeleton rearrangement and ring contraction in cyclic systems.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Bromo-2-butanone | 814-75-5 | AAA81475 | Biosynth [biosynth.com]
- 4. 3-BROMO-2-BUTANONE | 814-75-5 [chemicalbook.com]
- 5. 3-BROMO-2-BUTANONE(814-75-5) 1H NMR spectrum [chemicalbook.com]
- 6. 3-BROMO-2-BUTANONE(814-75-5) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Butanone, 3-bromo- [webbook.nist.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to 3-Bromo-2-butanone (CAS 814-75-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330396#3-bromo-2-butanone-cas-number-814-75-5-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com